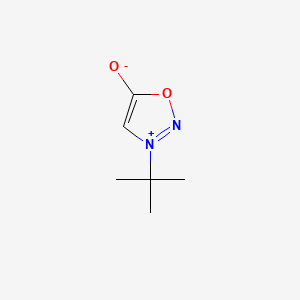
Flurocitabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurocitabine is a synthetic nucleoside analog derived from cytarabine. It is primarily used in scientific research due to its potential therapeutic applications, particularly in the treatment of various cancers. The compound is known for its ability to interfere with DNA synthesis, making it a valuable tool in cancer research and chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flurocitabine involves several steps, starting with the modification of cytarabineThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure the selective modification of the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Flurocitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups to create new analogs with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products
Scientific Research Applications
Flurocitabine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Biology: The compound is used to study DNA synthesis and repair mechanisms, as well as the effects of nucleoside analogs on cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to other chemotherapeutic agents.
Mechanism of Action
Flurocitabine exerts its effects by interfering with DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination and inhibition of further DNA synthesis. This results in the death of rapidly dividing cancer cells. The compound targets DNA polymerase, an enzyme critical for DNA replication, and disrupts the normal function of the enzyme, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: A nucleoside analog used in the treatment of leukemia. It is similar to Flurocitabine but lacks the fluorine atom at the 5-position.
Fludarabine: Another nucleoside analog used in cancer therapy. It has a different sugar moiety and is used to treat chronic lymphocytic leukemia.
Gemcitabine: A nucleoside analog with a similar mechanism of action, used in the treatment of various solid tumors.
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 5-position, which enhances its stability and potency compared to other nucleoside analogs. This modification also allows it to overcome resistance mechanisms that limit the efficacy of other chemotherapeutic agents .
Properties
Molecular Formula |
C9H10FN3O4 |
|---|---|
Molecular Weight |
243.19 g/mol |
IUPAC Name |
11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
InChI |
InChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2 |
InChI Key |
PAYBYKKERMGTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |
Synonyms |
5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)




